molecular formula C17H19N5O2 B2778319 4-(6-Cyclopropylpyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one CAS No. 2380140-89-4

4-(6-Cyclopropylpyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one

Cat. No.: B2778319
CAS No.: 2380140-89-4
M. Wt: 325.372
InChI Key: YACKOCHQORAMQA-UHFFFAOYSA-N
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Description

4-(6-Cyclopropylpyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is a complex organic compound that features a piperazine ring substituted with cyclopropylpyrimidine and methoxypyridine groups. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Cyclopropylpyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one typically involves multi-step organic synthesis. The key steps may include:

    Formation of the Piperazine Core: Starting from a suitable piperazine precursor, the core structure is formed.

    Substitution Reactions: Introduction of the cyclopropylpyrimidine and methoxypyridine groups through nucleophilic substitution or coupling reactions.

    Cyclization: Final cyclization to form the desired piperazin-2-one structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

    Safety and Environmental Considerations: Ensuring the process is safe and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions could target the pyrimidine or pyridine rings.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic processes.

Biology

    Biological Activity: Investigation of its potential as an antimicrobial, antiviral, or anticancer agent.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 4-(6-Cyclopropylpyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one would depend on its specific biological target. Generally, it could involve:

    Binding to Enzymes or Receptors: Interacting with specific enzymes or receptors to modulate their activity.

    Pathway Modulation: Affecting biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Cyclopropylpyrimidin-4-yl)-1-(2-hydroxypyridin-4-yl)piperazin-2-one
  • 4-(6-Cyclopropylpyrimidin-4-yl)-1-(2-chloropyridin-4-yl)piperazin-2-one

Uniqueness

  • Substituent Effects : The methoxy group may impart unique electronic and steric properties compared to hydroxyl or chloro substituents.
  • Biological Activity : Differences in biological activity due to variations in substituents.

Properties

IUPAC Name

4-(6-cyclopropylpyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-24-16-8-13(4-5-18-16)22-7-6-21(10-17(22)23)15-9-14(12-2-3-12)19-11-20-15/h4-5,8-9,11-12H,2-3,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACKOCHQORAMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)N2CCN(CC2=O)C3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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